An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount.[1][2][3] These intrinsic characteristics not only govern a molecule's behavior in biological systems but also profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For a novel compound such as 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, a substituted phenylacetic acid derivative, a detailed physicochemical characterization is the foundational step in assessing its potential as a therapeutic agent. This guide provides a comprehensive overview of the anticipated properties of this molecule, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug development.
Molecular Identity and Structural Features
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a complex aromatic carboxylic acid. Its structure, characterized by a methoxy group, a methyl group, and a trifluoromethyl group on the phenyl ring, suggests a unique electronic and steric profile that will dictate its interactions with biological targets and its overall developability.
| Property | Value | Source |
| Chemical Name | 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid | [5] |
| CAS Number | 1706446-17-4 | [5] |
| Molecular Formula | C11H11F3O3 | [5] |
| Molecular Weight | 248.20 g/mol | Calculated |
Predicted Physicochemical Properties and Their Significance
| Property | Predicted Value/Range | Significance in Drug Development |
| Melting Point (°C) | 100 - 130 | Purity assessment, solid-state stability, and formulation design. |
| Boiling Point (°C) | > 300 | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Low to moderate | Directly impacts bioavailability and formulation options. |
| pKa | 3.5 - 4.5 | Governs ionization state at physiological pH, affecting solubility and membrane permeability. |
| LogP | 2.5 - 3.5 | A key indicator of lipophilicity, influencing membrane transport and protein binding. |
Experimental Determination of Physicochemical Properties: A Validated Approach
To ensure the accuracy of the physicochemical data, a series of standardized experimental protocols should be employed. These methods are designed to be self-validating and provide the robust data necessary for regulatory submissions and further development.[6]
Workflow for Comprehensive Physicochemical Profiling
The following diagram illustrates a logical workflow for the characterization of a novel compound like 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid.
Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.
Step-by-Step Experimental Protocols
A. Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Significance: A sharp melting point range is indicative of high purity.
B. Aqueous Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of the compound is added to a known volume of water at a specific temperature.
-
Equilibration: The mixture is agitated until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Causality: The shake-flask method is considered the gold standard for solubility determination as it ensures that the solution is truly saturated.
C. pKa Determination (Potentiometric Titration)
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.
-
Data Analysis: The pKa is determined from the half-equivalence point of the titration curve.
-
Trustworthiness: This method provides a direct measure of the compound's acidity and is highly reproducible.
D. LogP Determination (Shake-Flask Method)
-
System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are shaken together until equilibrium is reached.
-
Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Proposed Synthetic Route: Palladium-Catalyzed Carbonylation
The synthesis of functionalized phenylacetic acids can be achieved through various methods.[8] For 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, a palladium-catalyzed carbonylation of the corresponding benzyl halide presents a potentially efficient and high-yielding approach.[9]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway via palladium-catalyzed carbonylation.
Detailed Synthetic Protocol
-
Reaction Setup: In a high-pressure reactor, combine the starting benzyl halide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a suitable solvent.
-
Carbonylation: Pressurize the reactor with carbon monoxide and heat the mixture.
-
Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous base to hydrolyze the intermediate ester or acid chloride.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the carboxylic acid. The crude product can then be purified by recrystallization or column chromatography.
Conclusion and Future Directions
The physicochemical properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid are critical determinants of its potential as a drug candidate. This guide has provided a framework for predicting and experimentally determining these key parameters. A thorough characterization, following the outlined protocols, will provide the necessary data to guide formulation development, predict in vivo behavior, and ultimately, de-risk the progression of this compound through the drug discovery pipeline. The interplay of the methoxy, methyl, and trifluoromethyl substituents presents an interesting case for structure-activity relationship studies, and the data generated will be invaluable for the design of future analogs with optimized properties.
References
- What are the physicochemical properties of drug? - LookChem. (2023, December 13).
- 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylaceticacid — Chemical Substance Information.
- How Drug Physical and Chemical Properties Impact Effectiveness - Raytor. (2025, July 16).
- Physicochemical Property Study - WuXi AppTec DMPK.
- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19).
- a rapid hplc method for determination of major phenolic acids in plant material.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
- (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate.
Sources
- 1. What are the physicochemical properties of drug? [lookchem.com]
- 2. raytor.com [raytor.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nextsds.com [nextsds.com]
- 6. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances [langhuapharma.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
